4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group. Subsequent steps involve the formation of the oxadiazole ring and the pyrrol-3-ol moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-1,3-thiazole: Shares the thiazole and bromophenyl groups but lacks the additional functional groups.
1,2,4-oxadiazole derivatives: Contains the oxadiazole ring but differs in other structural aspects.
Pyrrol-3-ol derivatives: Features the pyrrol-3-ol moiety but varies in the rest of the structure.
Uniqueness
What sets 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H22BrN5O2S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H22BrN5O2S/c1-12(2)20-25-17(29-26-20)4-3-9-27-10-16(28)18(19(27)23)21-24-15(11-30-21)13-5-7-14(22)8-6-13/h5-8,11-12,23,28H,3-4,9-10H2,1-2H3 |
InChI Key |
OZLWCTQNMKBSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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